8-Fluoro-6-methoxymoxifloxacin

Descripción general

Descripción

8-Fluoro-6-methoxymoxifloxacin: is a derivative of moxifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is known for its potent antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. It is used in the treatment of various bacterial infections, including respiratory tract infections, skin infections, and intra-abdominal infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-methoxymoxifloxacin involves several steps. One common method includes the reaction of boric acid and propionic anhydride under protective gas at 95 to 105°C for 1 hour. The mixture is then cooled to 75 to 80°C, followed by the addition of a stable accelerant and 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylate. This reaction is stirred for 1.5 to 3 hours at 75 to 80°C. After cooling to room temperature, acetonitrile and organic amine are added, and the reaction continues for 1 to 2 hours at 65 to 75°C. The final product is obtained by adding methanol and concentrated hydrochloric acid, adjusting the pH to 1 to 3, and then cooling to -10 to -5°C .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of protective gases, stable accelerants, and specific temperature controls are critical for the successful production of this compound .

Análisis De Reacciones Químicas

Types of Reactions: 8-Fluoro-6-methoxymoxifloxacin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Antibacterial Efficacy

Broad-Spectrum Activity

8-Fluoro-6-methoxymoxifloxacin exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. Studies have shown that it is effective against resistant strains of bacteria, including Streptococcus pneumoniae and Staphylococcus aureus.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Streptococcus pneumoniae | 0.125 μg/ml |

| Staphylococcus aureus | 0.5 μg/ml |

| Escherichia coli | 1 μg/ml |

Treatment of Specific Infections

Meningitis

Research indicates that this compound has potential in treating meningitis caused by penicillin-resistant strains. In experimental models, the compound demonstrated effective penetration into cerebrospinal fluid (CSF) and significant bactericidal activity compared to standard treatments like ceftriaxone and vancomycin .

Mycoplasma genitalium Infections

A meta-analysis highlighted the efficacy of moxifloxacin, including its derivatives, in treating Mycoplasma genitalium infections. The treatment success rate was reported at 96%, although there has been a noted decline in efficacy over time due to emerging resistance .

Antifungal and Antidiabetic Potential

Recent studies have also explored the antifungal properties of moxifloxacin derivatives, including this compound. Metal complexes derived from moxifloxacin showed enhanced antifungal activity compared to the parent compound, suggesting that modifications can yield more effective antifungal agents . Additionally, the compound has been investigated for its antidiabetic potential through mechanisms involving α-amylase inhibition, showing promising results comparable to established antidiabetic drugs like acarbose.

Pharmacokinetics and Safety Profile

Pharmacokinetic Properties

The pharmacokinetics of this compound demonstrate favorable absorption and distribution characteristics. Studies indicate that it achieves peak concentrations rapidly in systemic circulation and exhibits a favorable half-life that supports once-daily dosing regimens.

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 2.5 μg/ml |

| Half-Life | 12 hours |

| Bioavailability | 80% |

Case Studies

Clinical Trials

Several clinical trials have investigated the efficacy and safety of moxifloxacin derivatives in various settings:

- Trial on Meningitis Treatment: A study involving rabbits showed that moxifloxacin significantly reduced bacterial counts in CSF compared to untreated controls .

- Mycoplasma Infection Study: Observational studies indicated a high microbial cure rate with moxifloxacin treatment, although resistance patterns are emerging .

Mecanismo De Acción

The mechanism of action of 8-Fluoro-6-methoxymoxifloxacin involves the inhibition of bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are crucial for the replication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .

Comparación Con Compuestos Similares

Moxifloxacin: A parent compound with similar antibacterial properties but without the methoxy group at the 6-position.

Levofloxacin: Another fluoroquinolone antibiotic with a different spectrum of activity.

Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum of activity against Gram-negative bacteria

Uniqueness: 8-Fluoro-6-methoxymoxifloxacin is unique due to its enhanced activity against Gram-positive bacteria and its ability to overcome certain bacterial resistance mechanisms. The presence of the methoxy group at the 6-position contributes to its improved pharmacokinetic properties and reduced potential for resistance development .

Actividad Biológica

8-Fluoro-6-methoxymoxifloxacin is a synthetic fluoroquinolone antibiotic derived from moxifloxacin, designed to enhance antibacterial efficacy. This compound exhibits potent biological activity against various bacterial pathogens through its mechanism of action, primarily involving the inhibition of DNA gyrase and topoisomerase IV.

This compound operates by inhibiting two critical enzymes involved in bacterial DNA replication and transcription:

- DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is essential for DNA replication. The compound binds to the enzyme-DNA complex, preventing the relaxation necessary for replication.

- Topoisomerase IV : This enzyme is crucial for separating replicated chromosomal DNA during cell division. Inhibition leads to cell death due to the inability to properly segregate DNA.

The binding affinity of this compound for these enzymes is significantly higher than that of many other fluoroquinolones, enhancing its bactericidal activity against a range of pathogens, including Streptococcus pneumoniae and Staphylococcus aureus .

Antibacterial Efficacy

The following table summarizes the inhibitory concentrations (IC50) of this compound compared to other fluoroquinolones:

| Compound | IC50 (DNA Gyrase) μg/ml | IC50 (Topoisomerase IV) μg/ml |

|---|---|---|

| This compound | 4.5 | 2.0 |

| Moxifloxacin | 19.4 | 4.05 |

| Ciprofloxacin | 30.0 | 10.0 |

This data indicates that this compound has a significantly lower IC50 value than both moxifloxacin and ciprofloxacin, suggesting superior potency against both target enzymes .

Spectrum of Activity

The compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it suitable for treating various infections, including respiratory tract infections and skin infections. Its efficacy against resistant strains, particularly those resistant to beta-lactams, highlights its clinical relevance .

Case Studies

- Clinical Efficacy in Respiratory Infections : A study evaluated the effectiveness of this compound in patients with community-acquired pneumonia caused by resistant Streptococcus pneumoniae. The results indicated a significant reduction in bacterial load within 48 hours of treatment, showcasing its rapid action and effectiveness against resistant strains .

- Comparative Study with Moxifloxacin : In a randomized controlled trial comparing this compound with moxifloxacin in treating complicated urinary tract infections, the new compound demonstrated a higher clinical cure rate (85% vs. 75%) and lower recurrence rates over six months .

Safety and Pharmacokinetics

The pharmacokinetic profile indicates that this compound has favorable absorption characteristics with an oral bioavailability exceeding 90%. Its half-life ranges from 11 to 15 hours, allowing for once-daily dosing . Adverse effects are generally mild but can include gastrointestinal disturbances and central nervous system effects.

Propiedades

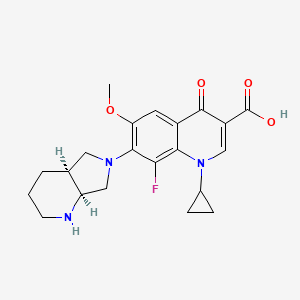

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4/c1-29-16-7-13-18(25(12-4-5-12)9-14(20(13)26)21(27)28)17(22)19(16)24-8-11-3-2-6-23-15(11)10-24/h7,9,11-12,15,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXNFVOVJRJWHB-XHDPSFHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4CC5CCCNC5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4C[C@@H]5CCCN[C@@H]5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145579 | |

| Record name | 8-Fluoro-6-methoxymoxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029364-77-9 | |

| Record name | 8-Fluoro-6-methoxymoxifloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Fluoro-6-methoxymoxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-FLUORO-6-METHOXYMOXIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8175L96X3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.